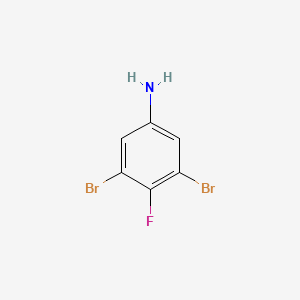

3,5-Dibromo-4-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKSFHMDFWEBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662810 | |

| Record name | 3,5-Dibromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-35-0 | |

| Record name | 3,5-Dibromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-fluoroaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties of 3,5-Dibromo-4-fluoroaniline. The structure and content herein are designed to provide not only foundational data but also the experimental context and scientific rationale crucial for its application in advanced organic synthesis and medicinal chemistry.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic amine that serves as a valuable and highly functionalized building block in organic synthesis.[1] Its structure is of particular interest to medicinal chemists for several reasons:

-

Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This makes it a desirable feature in the design of novel therapeutic agents.[2][3]

-

Dibromo Functionality: The two bromine atoms provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the strategic construction of complex molecular architectures.[4]

-

Aniline Core: The aniline moiety is a common scaffold in numerous biologically active compounds and provides a key site for further derivatization.[5][6]

Understanding the fundamental physical properties of this compound is the first and most critical step in its effective utilization, ensuring reproducibility in experimental design and success in process scale-up. This guide provides a self-validating framework for the characterization of this important intermediate.

Molecular Identity

-

Chemical Name: this compound

-

Synonyms: 3,5-Dibromo-4-fluoro-phenylamine

-

CAS Number: 1003709-35-0[7]

-

Molecular Formula: C₆H₄Br₂FN[8]

-

Molecular Weight: 268.91 g/mol [7]

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontsize=12];

edge [fontsize=10];

}

Caption: General workflow for the physical characterization of a chemical intermediate.

Protocol: Melting Point Determination (Capillary Method)

-

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities depress and broaden the melting range. This protocol validates the purity of the sample.

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: Report the result as the range T₁ – T₂. For a pure sample, this range should be narrow.

Protocol: Qualitative Solubility Determination

-

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purifications (recrystallization), and analytical techniques (e.g., NMR, HPLC). The "like dissolves like" principle governs this property.

-

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

-

Sample Preparation: Add approximately 10-20 mg of this compound to separate, labeled test tubes.

-

Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking after each addition.

-

Observation: Observe the sample's miscibility. Continue adding solvent up to a total volume of 1-2 mL.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Reporting: Report the solubility characteristics for each tested solvent at the tested concentration and ambient temperature.

Spectroscopic Characterization Profile

While physical properties are fundamental, spectroscopic analysis provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration.

-

Aromatic Protons (-CH-): The two aromatic protons are chemically equivalent. They will appear as a singlet due to the symmetrical substitution pattern on the ring. The strong electron-withdrawing effects of the two bromine atoms and one fluorine atom will shift this signal downfield.

-

¹³C NMR (Carbon NMR):

-

The spectrum will show four distinct signals in the aromatic region, corresponding to the four unique carbon environments: C-NH₂, C-Br, C-F, and C-H.

-

C-F Coupling: The carbon atom directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF). The carbons ortho and meta to the fluorine may also show smaller C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11]

-

Expected Absorption Bands:

-

N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C-H Aromatic Stretching: Peaks will appear just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: One or more bands in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: A signal typically found in the 1250-1350 cm⁻¹ range.

-

C-F Stretching: A strong, characteristic absorption band in the 1100-1300 cm⁻¹ region.

-

C-Br Stretching: A signal in the fingerprint region, typically between 500-650 cm⁻¹.

Safety and Handling

As a halogenated aniline, this compound requires careful handling. The following information is based on general safety data for similar compounds.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[12]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wash hands thoroughly after handling.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Move the person to fresh air.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a strategically designed chemical intermediate with significant potential in pharmaceutical and agrochemical research.[1] The combination of a fluorine atom for modulating biological properties and bromine atoms as versatile synthetic handles makes it an attractive starting material for constructing novel, complex molecules.[13][14] A thorough understanding and empirical verification of its physical properties, as outlined in this guide, are essential for any scientist aiming to leverage its unique chemical potential. This foundational knowledge ensures the integrity of experimental work and facilitates the seamless translation of research from the laboratory to development.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aobchem.com [aobchem.com]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3,5-Dibromo-4-fluoroaniline: Properties, Reactivity, and Applications

Abstract

3,5-Dibromo-4-fluoroaniline is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its unique substitution pattern—featuring two bromine atoms for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and an amine group for derivatization—makes it a strategic intermediate in the development of complex molecules. This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, reactivity profile, and safety considerations. It is intended for researchers and professionals in drug discovery, agrochemical synthesis, and materials science who seek to leverage the unique characteristics of this compound in their research and development endeavors.

Core Chemical and Physical Properties

This compound is a synthetically derived organic compound whose properties are dictated by the interplay of its three distinct functional groups on the aniline scaffold. Understanding these fundamental characteristics is crucial for its effective handling, storage, and application in synthetic protocols.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 1003709-35-0 | [1][2] |

| Molecular Formula | C₆H₄Br₂FN | [1][2] |

| Molecular Weight | 268.91 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)F)Br)N | [1] |

| InChI | InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | [1] |

| InChIKey | VJKSFHMDFWEBEI-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical properties of this compound are consistent with a substituted aromatic compound of its molecular weight. While some experimental data is not widely published, reliable computed values provide a strong basis for experimental design.

| Property | Value | Source |

| Appearance | Likely a white to off-white or light-colored crystalline solid, based on analogous compounds[3]. | |

| Density | 2.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 297.2 ± 35.0 °C at 760 mmHg | [2] |

| Flash Point | 133.5 ± 25.9 °C | [2] |

| Refractive Index | 1.634 | [2] |

| LogP (XLogP3-AA) | 2.7 | [1][2] |

The calculated LogP value of 2.7 suggests moderate lipophilicity, a critical parameter in drug design for influencing membrane permeability and pharmacokinetic profiles.

Caption: 2D Structure of this compound.

Spectroscopic Profile

While dedicated, published spectra for this specific molecule are scarce, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the ¹H NMR spectrum is expected to be simple due to the molecule's symmetry:

-

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent. They would appear as a single signal, likely a doublet due to coupling with the adjacent ¹⁹F atom. The chemical shift would be in the range of δ 6.5-7.5 ppm. The electron-withdrawing halogens would shift this signal downfield compared to aniline itself.

-

Amine Protons (-NH₂): The two amine protons would typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but usually falls between δ 3.5-5.0 ppm.

¹³C NMR Spectroscopy

The molecule's symmetry simplifies the ¹³C NMR spectrum, which is expected to show four distinct signals for the aromatic carbons:

-

C-1 (C-NH₂): This carbon would be significantly shielded by the amine group, with its signal appearing around δ 140-150 ppm.

-

C-2/C-6: These equivalent carbons are adjacent to both a bromine and the amine-bearing carbon. Their signal would appear in the aromatic region, likely around δ 115-125 ppm.

-

C-3/C-5 (C-Br): These carbons, directly bonded to bromine, would be heavily influenced by the halogen's electronegativity and would likely appear at a lower field, around δ 105-115 ppm.

-

C-4 (C-F): This carbon will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, resulting in a prominent doublet. Its chemical shift would be significantly downfield due to the fluorine's strong deshielding effect, likely in the range of δ 150-160 ppm.

Mass Spectrometry

The mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion (M⁺) peak due to the presence of two bromine atoms. The M, M+2, and M+4 peaks would appear in an approximate ratio of 1:2:1, which is a definitive signature for a dibrominated compound. The exact mass would be approximately 268.87 Da for the most abundant isotopes.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Caption: Key reactive sites and corresponding synthetic transformations.

Reactivity of the Amino Group

The primary amine is a versatile functional handle.

-

Diazotization: The -NH₂ group can be readily converted into a diazonium salt (-N₂⁺) using sodium nitrite under acidic conditions. This intermediate is highly valuable as it can be substituted by a wide range of nucleophiles in reactions like the Sandmeyer reaction to introduce chloro, cyano, or hydroxyl groups. This pathway is a cornerstone for diversifying the molecular scaffold[4].

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy to protect the amine, reduce its activating effect during subsequent reactions, or introduce new pharmacophoric elements.

Reactivity of the Bromine Atoms

The two bromine atoms are prime sites for carbon-carbon and carbon-heteroatom bond formation.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are highly susceptible to oxidative addition by palladium(0) catalysts. This enables participation in a host of cross-coupling reactions, including Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols). This is the most powerful application of this building block, allowing for the construction of complex biaryl systems and other elaborate molecular architectures[5]. The choice of catalyst, ligand, and reaction conditions can often afford selective mono- or di-substitution.

Influence of the Fluorine Atom

The single fluorine atom, positioned between the two bromine atoms, exerts a profound electronic and steric influence.

-

Electronic Effects: As the most electronegative element, fluorine strongly withdraws electron density via the sigma bond (inductive effect), which deactivates the aromatic ring towards electrophilic substitution.

-

Metabolic Stability: In drug discovery, the C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at this position can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate[5].

-

Modulation of pKa: The fluorine atom lowers the pKa of the aniline nitrogen, making it less basic. This can be critical for tuning the binding affinity of a molecule to its biological target.

Proposed Synthetic Protocol

A direct, high-yield synthesis of this compound can be logically achieved via the electrophilic bromination of 4-fluoroaniline. The strong ortho-, para-directing nature of the amino group, combined with the deactivating but ortho-directing effect of the fluorine atom, ensures high regioselectivity for the 3 and 5 positions.

Caption: Proposed workflow for the synthesis of this compound.

Exemplary Step-by-Step Methodology

This protocol is based on established procedures for the selective bromination of anilines[6].

-

Reaction Setup: To a solution of 4-fluoroaniline (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add the brominating agent. N-Bromosuccinimide (NBS) (2.1 equivalents) is often preferred as it is easier to handle than elemental bromine.

-

Reaction Execution: The addition of NBS should be done portion-wise at 0 °C to control the exothermicity of the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-24h).

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are essential when handling this compound. The toxicological properties have not been thoroughly investigated, necessitating a cautious approach[7].

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is likely, a NIOSH-approved particulate respirator should be used[7].

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[7].

-

Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician[7].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[7].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician[7].

-

-

Fire Fighting and Spills:

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a convergence of functionalities that are highly sought after in medicinal and materials chemistry. Its well-defined reactive sites allow for predictable and selective transformations, enabling the efficient construction of complex molecular targets. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in innovative synthetic applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. capotchem.cn [capotchem.cn]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 3,5-Dibromo-4-fluoroaniline: A Technical Guide for Researchers

Introduction

3,5-Dibromo-4-fluoroaniline is a halogenated aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. The precise substitution pattern of two bromine atoms and a fluorine atom on the aniline scaffold imparts unique electronic and steric properties, making it a valuable synthon for introducing specific functionalities into larger molecules. Accurate characterization of this compound is paramount for ensuring the integrity of subsequent synthetic transformations and for understanding its reactivity. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a reliable reference for its identification and characterization. While direct experimental spectra for this specific compound are not widely published, this guide presents a detailed analysis based on well-established spectroscopic principles and data from closely related analogues.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic signature. The presence of bromine, fluorine, and an amino group on the benzene ring leads to predictable patterns in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.8 - 7.0 | Doublet | ~3-4 Hz (⁴JH-F) | 2H | H-2, H-6 |

| ~3.8 - 4.2 | Broad Singlet | - | 2H | -NH₂ |

Interpretation and Rationale:

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons at positions C-2 and C-6 are chemically equivalent and will therefore appear as a single signal.

-

Chemical Shift: The electron-donating amino group typically shields aromatic protons, shifting them upfield. Conversely, the electronegative bromine and fluorine atoms exert a deshielding effect. The interplay of these effects is predicted to result in a chemical shift in the range of δ 6.8-7.0 ppm.

-

Multiplicity: These protons will be split into a doublet by the fluorine atom at C-4. This four-bond coupling (⁴JH-F) is a characteristic feature of fluoroaromatic compounds, with an expected coupling constant of approximately 3-4 Hz.

-

-NH₂ Protons: The protons of the primary amine will appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A typical range in a non-polar solvent like CDCl₃ is between δ 3.8 and 4.2 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (Coupling to ¹⁹F) | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~155 - 160 | Doublet | ~240-250 (¹JC-F) | C-4 | | ~145 - 148 | Doublet | ~2-4 (³JC-F) | C-1 | | ~120 - 125 | Doublet | ~15-20 (²JC-F) | C-2, C-6 | | ~100 - 105 | Doublet | ~25-30 (²JC-F) | C-3, C-5 |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum will display four distinct signals corresponding to the four unique carbon environments in the molecule. A key feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus.

-

C-4 (ipso-Carbon to F): This carbon will exhibit the largest coupling constant (¹JC-F), typically in the range of 240-250 Hz, and will be significantly deshielded by the directly attached fluorine atom, appearing at approximately δ 155-160 ppm.

-

C-1 (ipso-Carbon to NH₂): The carbon bearing the amino group is expected around δ 145-148 ppm. It will show a smaller three-bond coupling to fluorine (³JC-F) of about 2-4 Hz.

-

C-2 and C-6: These equivalent carbons, ortho to the amino group and meta to the fluorine, are predicted to resonate between δ 120-125 ppm. They will display a two-bond coupling to fluorine (²JC-F) in the range of 15-20 Hz.

-

C-3 and C-5 (ipso-Carbons to Br): The bromine-substituted carbons will be the most shielded of the aromatic carbons, appearing around δ 100-105 ppm. They will also show a two-bond coupling to the adjacent fluorine (²JC-F) of approximately 25-30 Hz.

¹⁹F NMR Spectroscopy: A Sensitive Probe

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -110 to -120 | Triplet | ~3-4 Hz (⁴JF-H) | C-4 Fluorine |

Interpretation and Rationale:

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-4 position.

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom situated between two bromine atoms on an aniline ring, a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃) is anticipated.

-

Multiplicity: This signal will be split into a triplet by the two equivalent aromatic protons at C-2 and C-6. The coupling constant (⁴JF-H) will be the same as that observed in the ¹H NMR spectrum, around 3-4 Hz.

Caption: Predicted NMR coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-N, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3500 | Medium | Asymmetric N-H Stretch | Primary Amine |

| 3300 - 3400 | Medium | Symmetric N-H Stretch | Primary Amine |

| 3000 - 3100 | Weak | Aromatic C-H Stretch | Aromatic Ring |

| 1600 - 1650 | Strong | N-H Scissoring (Bending) | Primary Amine |

| 1550 - 1600 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |

| 1450 - 1550 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |

| 1250 - 1350 | Strong | C-N Stretch | Aryl Amine |

| 1200 - 1280 | Strong | C-F Stretch | Aryl Fluoride |

| 550 - 650 | Strong | C-Br Stretch | Aryl Bromide |

Interpretation and Rationale:

The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine. The strong absorption due to the C-F stretch is also a key diagnostic feature. The aromatic region will show characteristic C=C stretching bands, and the fingerprint region will contain the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 267/269/271 | High | [M]⁺ (Molecular Ion) |

| 188/190 | Medium | [M - Br]⁺ |

| 109 | Medium | [M - 2Br]⁺ |

| 82 | Low | [C₅H₂F]⁺ |

Interpretation and Rationale:

The most characteristic feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion will appear as a cluster of three peaks at m/z 267, 269, and 271, with relative intensities of approximately 1:2:1. Fragmentation is likely to involve the loss of one or both bromine atoms, leading to other characteristic isotopic patterns at lower m/z values.

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of around 250 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum with an appropriate spectral width centered around the expected chemical shift. Use a relaxation delay of 1-2 seconds and a suitable number of scans (e.g., 64).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-350 using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on a solid foundation of chemical principles and extensive data from analogous compounds. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, provides a robust and orthogonal set of data for the unambiguous identification and characterization of this compound. Researchers and professionals can confidently use this guide as a benchmark for their own experimental findings and for the quality control of this important chemical intermediate.

3,5-Dibromo-4-fluoroaniline NMR analysis and interpretation

An In-depth Technical Guide to the NMR Analysis and Interpretation of 3,5-Dibromo-4-fluoroaniline

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed interpretation of ¹H, ¹⁹F, and ¹³C NMR spectra. We will explore the causal relationships between the molecule's unique substitution pattern and its spectral features, emphasizing the diagnostic power of fluorine-proton and fluorine-carbon coupling constants. The guide includes a field-proven experimental protocol, detailed spectral analysis, and visual aids to facilitate a deeper understanding of multinuclear NMR for the structural elucidation of complex halogenated aromatic compounds.

Introduction: The Structural Challenge

This compound is a substituted aromatic amine featuring a unique arrangement of halogen atoms.[1][2] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates unambiguous structural confirmation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for this purpose, offering unparalleled insight into the molecular framework in solution.[4]

The presence of three different NMR-active nuclei—¹H, ¹³C, and the highly sensitive ¹⁹F nucleus—provides a multi-dimensional analytical puzzle.[5] The spin-spin coupling interactions, particularly those involving the fluorine atom, are not merely complexities to be resolved but are rich sources of structural information. This guide will systematically deconstruct the ¹H, ¹⁹F, and ¹³C NMR spectra of this compound, providing the logic to interpret the data with confidence.

Foundational Principles: A Multinuclear Perspective

A successful analysis hinges on understanding the NMR properties of the key nuclei:

-

¹H Nucleus: Protons provide foundational information on the aromatic and amine groups. Their chemical shifts are influenced by the electronic environment, and their splitting patterns reveal neighboring spin-active nuclei.

-

¹⁹F Nucleus: As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive and offers a wide chemical shift dispersion, making it an excellent structural probe.[5][6] Its coupling to both protons and carbons provides critical connectivity data.[7]

-

¹³C Nucleus: While less sensitive than ¹H, ¹³C NMR provides a direct map of the carbon skeleton. The large one-bond and smaller long-range carbon-fluorine coupling constants (ⁿJCF) are particularly diagnostic for assigning fluorinated aromatic systems.[8][9]

The overall analytical strategy involves acquiring and interpreting data from all three nuclei to build a self-validating structural model.

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol: Ensuring Data Integrity

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[4] A flawed sample will produce a flawed spectrum, characterized by broad lines and poor resolution, which cannot be rectified by processing.[10] The following protocol is a self-validating system designed to produce high-quality, reproducible data.

Objective: To prepare a homogeneous, particulate-free solution of this compound in a deuterated solvent suitable for high-resolution multinuclear NMR analysis.

Materials:

-

This compound (5-20 mg for ¹H; 20-50 mg for ¹³C)

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆)

-

High-precision 5 mm NMR tubes (clean and dry)[11]

-

Pasteur pipette and glass wool or a pipette with a filter tip

-

Vortex mixer

Methodology:

-

Analyte Weighing: Accurately weigh the desired amount of this compound. For routine ¹H NMR, 5-10 mg is sufficient.[11] For ¹³C NMR, which is inherently less sensitive, a higher concentration (20-50 mg) is recommended to reduce acquisition time.[4]

-

Causality: Analyte concentration directly impacts the signal-to-noise ratio. Insufficient material leads to long experiment times, while excessive concentration can cause line broadening due to increased solution viscosity.

-

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial containing the analyte.[10] Chloroform-d is a common first choice due to its low cost and ability to dissolve a wide range of organic compounds.[12] Vigorously mix using a vortexer to ensure complete dissolution.

-

Filtration (Critical Step): Prepare a filtration pipette by packing a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry NMR tube.

-

Causality: Suspended solid particles drastically disrupt the magnetic field homogeneity within the sample volume. This leads to severe line broadening and distorted peak shapes, obscuring fine coupling details. This step is non-negotiable for high-resolution spectroscopy.[10]

-

-

Sample Handling: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]

-

Causality: Contaminants on the tube's exterior can degrade probe performance over time. A clean tube ensures smooth and concentric spinning within the probe, which is essential for achieving high resolution.

-

Spectral Analysis and Interpretation

The following sections predict and interpret the key features of the ¹H, ¹⁹F, and ¹³C NMR spectra based on the molecule's structure and established principles of NMR spectroscopy.

References

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. organomation.com [organomation.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. sites.bu.edu [sites.bu.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. reddit.com [reddit.com]

- 13. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

3,5-Dibromo-4-fluoroaniline IR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-4-fluoroaniline

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification and characterization of molecular structures are paramount. This compound (CAS No: 1003709-35-0, Molecular Formula: C₆H₄Br₂FN) is a halogenated aromatic amine that serves as a critical building block in the development of novel chemical entities.[1][2] Its utility in synthetic pathways necessitates rigorous quality control and structural verification. This guide provides an in-depth analysis of the expected infrared (IR) spectroscopy and mass spectrometry (MS) data for this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a self-validating system for the confirmation of this compound's molecular identity.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a cornerstone technique for functional group identification. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For a substituted aniline like this compound, the IR spectrum provides direct evidence for the presence of the amine group, the aromatic ring, and the carbon-halogen bonds.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean and reproducible IR spectrum is the foundation of accurate analysis. As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is the preferred method due to its minimal sample preparation and high reproducibility.

Step-by-Step ATR-IR Protocol:

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer is purged and a background spectrum is collected to account for atmospheric H₂O and CO₂.[3]

-

Sample Application: Place a small, representative amount of the crystalline this compound sample directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface. This step is critical for achieving a strong, high-quality signal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram with a Fourier transform and perform an ATR correction to produce the final absorbance spectrum.

Spectral Interpretation: Decoding the Fingerprint

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The interpretation relies on established correlation tables and an understanding of how substitution patterns influence vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale & Expected Intensity |

| ~3480 - 3390 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | The presence of two distinct peaks in this region is a definitive marker for a primary amine.[4] The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. (Strong-Medium) |

| ~1620 - 1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is another key indicator of the -NH₂ group. Its position can sometimes overlap with aromatic C=C stretching.[5] (Medium) |

| ~1570 & ~1475 | C=C Aromatic Ring Stretch | Phenyl Ring | Aromatic rings typically exhibit a pair of sharp absorptions in this region. The specific positions are influenced by the substitution pattern. (Medium-Strong) |

| ~1330 - 1260 | C-N Stretch | Aromatic Amine | The stretching of the bond between the aromatic carbon and the nitrogen atom gives rise to a strong absorption in this region.[5] (Strong) |

| ~1250 - 1100 | C-F Stretch | Aryl-Fluoride | The carbon-fluorine bond produces a characteristically strong and often sharp absorption band in the fingerprint region.[6] (Strong) |

| ~850 - 800 | C-H Out-of-Plane Bend | Aromatic Ring | The position of this band is highly indicative of the aromatic substitution pattern. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in this range. (Strong) |

| < 690 | C-Br Stretch | Aryl-Bromide | The carbon-bromine bond, involving a heavy atom, vibrates at a low frequency, appearing deep in the fingerprint region.[6] (Medium-Strong) |

Causality in Interpretation: The electron-withdrawing nature of the fluorine and bromine atoms influences the electron density of the aromatic ring and the amine group, causing subtle shifts in the exact positions of these bands compared to unsubstituted aniline. For instance, the electronegative halogens can slightly alter the N-H bond polarity and the C-N bond strength.

Mass Spectrometry: Unraveling Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). The excess energy imparted during ionization causes this ion to fragment in predictable ways.

Experimental Protocol: EI-MS Analysis

Step-by-Step EI-MS Protocol:

-

Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe for solid samples. The source is under a high vacuum.

-

Ionization: Bombard the vaporized sample with a beam of electrons, typically accelerated to 70 eV. This energy is sufficient to cause ionization and fragmentation.[7]

-

Ion Acceleration: Accelerate the newly formed positive ions through a series of electric fields.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.

Spectral Interpretation: The Molecular Ion and Fragmentation Pathway

The mass spectrum of this compound is particularly informative due to the isotopic signature of bromine.

The Molecular Ion (M⁺•) Cluster: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[7] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion:

-

M⁺•: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺•: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺•: Contains two ⁸¹Br isotopes.

The expected relative intensity ratio of these peaks is approximately 1:2:1. Given the monoisotopic mass of this compound is ~266.87 Da, the cluster will appear at m/z 267, 269, and 271 (using nominal masses for C, H, F, N and ⁷⁹Br, ⁸¹Br).[1] The presence of this distinct 1:2:1 triplet is powerful evidence for a dibrominated compound.

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral fragments.[8] For this compound, the primary fragmentation events are initiated by the loss of the halogen atoms or cleavage related to the amine group.

| m/z (Nominal) | Proposed Ion Structure | Fragment Lost | Rationale |

| 267, 269, 271 | [C₆H₄Br₂FN]⁺• | - | Molecular ion (M⁺•) cluster, showing the characteristic 1:2:1 ratio for a dibrominated species. |

| 188, 190 | [C₆H₄BrFN]⁺• | Br• | Initial loss of a bromine radical is a common and favorable fragmentation for halogenated aromatics, resulting in a doublet peak pattern.[9] |

| 109 | [C₆H₄FN]⁺• | Br• | Subsequent loss of the second bromine radical from the [M-Br]⁺• ion. This results in a singlet peak. |

| 161, 163 | [C₅H₃BrFN]⁺• | HCN | Loss of hydrogen cyanide from the [M-Br]⁺• ion, a characteristic fragmentation for aromatic amines. |

Safety and Handling

According to safety data sheets, this compound should be handled with care. It is advised to use this chemical in a well-ventilated area, such as a fume hood.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid contact with skin and eyes.[11][12]

Conclusion

The structural elucidation of this compound is definitively achieved through the combined application of IR spectroscopy and mass spectrometry. The IR spectrum provides clear confirmation of the primary aromatic amine and carbon-halogen functional groups through their characteristic vibrational bands. Mass spectrometry confirms the molecular weight and elemental composition, with the unique isotopic pattern of the molecular ion cluster providing unambiguous evidence for the presence of two bromine atoms. The predictable fragmentation pathways further corroborate the proposed structure. Together, these techniques form a robust, self-validating analytical workflow essential for ensuring the identity and purity of this key synthetic intermediate in research and development.

References

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. capotchem.cn [capotchem.cn]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Crystal Structure and Supramolecular Assembly of 3,5-Dibromo-4-fluoroaniline

Executive Summary

3,5-Dibromo-4-fluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. The precise arrangement of its substituents—two bromine atoms, a fluorine atom, and an amino group—creates a unique electronic and steric profile that dictates its intermolecular interactions. Understanding the three-dimensional crystal structure is paramount for predicting and tuning its physicochemical properties, such as solubility, stability, melting point, and bioavailability, which are critical metrics in drug development. This guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a detailed, field-proven workflow for its experimental determination, and an expert discussion on the controlling supramolecular interactions, grounded in established principles of crystal engineering. While a definitive published crystal structure for this specific molecule is not yet available, this document leverages extensive data from analogous halogenated systems to construct a robust predictive model and a clear experimental path to its validation.

Introduction: The Significance of Halogenated Anilines

Halogenated anilines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the aniline scaffold profoundly influences molecular properties by modulating lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, halogens, particularly bromine and iodine, are potent directors of crystal packing through their ability to form strong, directional noncovalent interactions known as halogen bonds.[1][2]

The subject of this guide, this compound, presents a compelling case study in competitive intermolecular forces. The molecule possesses:

-

A Hydrogen Bond Donor: The amino (-NH₂) group.

-

Potential Hydrogen Bond Acceptors: The amino group's nitrogen atom and the fluorine atom.

-

Potent Halogen Bond Donors: The two bromine atoms.

The interplay between classic N-H···N or N-H···F hydrogen bonds and Br···N or Br···Br halogen bonds will ultimately determine the supramolecular assembly and, consequently, the material's bulk properties.[3][4] This guide outlines the analytical process required to elucidate this structural landscape.

Predicted Molecular and Crystal Structure

Based on the analysis of structurally similar halogenated anilines, we can predict the key structural features of this compound.

Anticipated Supramolecular Assembly & Key Intermolecular Interactions

The crystal packing is expected to be dominated by a synergy between hydrogen and halogen bonding. Strong intermolecular interactions are the primary determinants of how molecules connect and organize in a crystal structure.[1][5] For this molecule, the amino group is predicted to act primarily as a hydrogen-bond donor, while the bromine atoms will serve as halogen bond donors.[3][4]

The following interactions are predicted to be pivotal:

-

N-H···N Hydrogen Bonds: This is a classic and strong interaction in anilines, often leading to the formation of chains or dimers. The amino group of one molecule donates a hydrogen to the nitrogen of a neighboring molecule.

-

Halogen Bonding (Br···Br): Due to the phenomenon of σ-hole polarization, the bromine atoms possess an electropositive tip capable of interacting with an electronegative region on an adjacent molecule, such as the equatorial belt of another bromine atom. This directional interaction is a powerful tool in crystal engineering.[6]

-

N-H···F Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, the presence of the N-H donor makes this interaction possible, potentially influencing the fine details of the crystal packing.[2]

-

π–π Stacking: Face-to-face or offset stacking of the aromatic rings may provide additional stabilization to the crystal lattice.

These competing forces will likely assemble the molecules into a highly ordered, three-dimensional network.

Crystallographic Data (Parameters for Experimental Determination)

The primary goal of the experimental workflow is to determine the quantitative crystallographic parameters. A single-crystal X-ray diffraction experiment will yield the precise data needed to define the structure.

| Parameter | Description | Typical Objective |

| Formula | C₆H₄Br₂FN | Confirmed by structure solution |

| Molecular Weight | 268.91 g/mol | Confirmed by structure solution |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). | To be determined. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c, P-1). | To be determined. |

| Unit Cell Dimensions | a, b, c (lengths in Å) and α, β, γ (angles in °) that define the repeating unit cell. | To be determined. |

| Volume (V) | The volume of the unit cell in ų. | To be determined. |

| Z | The number of molecules per unit cell. | To be determined. |

| Calculated Density (ρ) | The theoretical density of the crystal in g/cm³. | To be determined. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A value < 5% indicates a good refinement. |

Experimental Workflow for Structure Determination

The successful analysis of the crystal structure is contingent on a meticulous experimental approach, beginning with the growth of high-quality single crystals.

Protocol for Synthesis and Crystallization

High-purity starting material is essential for growing diffraction-quality crystals.[7] While this compound is commercially available, a recrystallization step is recommended to remove any impurities that could inhibit crystal growth.

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Solvent Selection: Identify a solvent system where the compound is moderately soluble.[7] A binary system is often effective. For this molecule, a polar solvent like ethanol (for dissolution) paired with a more volatile, less polar co-solvent like hexanes (to slowly induce crystallization) is a logical starting point.

-

Preparation of a Saturated Solution: In a clean glass vial, dissolve a small amount (e.g., 10-20 mg) of purified this compound in the minimum amount of warm ethanol.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, dust-free vial. This crucial step removes particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[7]

-

Inducing Crystallization: Place the filtered solution in a larger, sealed container containing a small amount of the anti-solvent (hexanes). The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the compound's solubility.

-

Incubation: Store the vessel in a location free from mechanical vibration and temperature fluctuations. Patience is critical; allow the system to stand undisturbed for several days to weeks.[7]

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract one with a cryoloop for mounting.[8]

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[8][9]

Step-by-Step SC-XRD Data Collection and Analysis:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8] Each spot in the pattern corresponds to the diffraction from a specific set of planes in the crystal lattice.

-

Data Reduction: The collected images are processed to determine the unit cell parameters and to integrate the intensities of thousands of individual reflections.

-

Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map reveals the positions of the heavier atoms (bromine).

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The positions of all atoms, their displacement parameters, and other variables are refined iteratively against the experimental data to achieve the best possible fit, as indicated by a low R-factor.[8]

-

Validation: The final structure is validated using crystallographic software to check for geometric consistency and other potential issues, ensuring the model is chemically and physically sound.

Visualization of Predicted Intermolecular Interactions

The anticipated network of hydrogen and halogen bonds is the key to the supramolecular chemistry of this compound. The diagram below illustrates the predicted primary interactions responsible for crystal packing, showing how molecules would link together to form a stable, extended architecture.

Implications for Drug Development and Materials Science

A definitive crystal structure provides invaluable insight that directly impacts development:

-

Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different properties. Understanding the primary interactions allows for targeted strategies to isolate or avoid specific polymorphs.

-

Solubility and Dissolution Rate: The strength of the intermolecular forces directly correlates with the lattice energy. A higher lattice energy generally leads to lower solubility, a critical parameter for drug bioavailability.

-

Chemical Stability: The way molecules are packed can protect reactive functional groups, enhancing the shelf-life and stability of an active pharmaceutical ingredient (API).

-

Rational Co-crystal Design: By identifying the dominant hydrogen and halogen bond donors and acceptors, scientists can rationally design multi-component crystals (co-crystals) with other molecules to systematically modify the physical properties of the API.[5]

Conclusion

The structural analysis of this compound is a critical step towards harnessing its full potential in pharmaceutical and material applications. While awaiting experimental confirmation, a predictive analysis based on established principles of crystal engineering provides a strong framework for understanding its behavior. The dominant supramolecular synthons are anticipated to be a combination of N-H···N hydrogen bonds and Br···Br halogen bonds, which will direct the formation of a stable, three-dimensional crystalline lattice. The detailed experimental workflows provided in this guide offer a validated, step-by-step pathway for researchers to obtain high-quality single crystals and solve the definitive structure, thereby enabling the rational design of new chemical entities with optimized physicochemical properties.

References

- 1. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. How To [chem.rochester.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. creative-biostructure.com [creative-biostructure.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 3,5-Dibromo-4-fluoroaniline, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dibromo-4-fluoroaniline (CAS No. 1003709-35-0), a key halogenated aniline intermediate in modern organic synthesis. While a definitive, experimentally validated melting point is not widely published in peer-reviewed literature, this document outlines the available data, provides context through comparison with structurally related compounds, and details a rigorous, self-validating protocol for its empirical determination. The methodologies described herein are designed to ensure the highest level of scientific integrity, providing researchers and drug development professionals with the foundational knowledge required for accurate characterization and utilization of this important building block.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine whose structural features—a fluorinated benzene ring with two bromine atoms—make it a valuable precursor in the synthesis of complex organic molecules.[1] Halogenated anilines are foundational components in the development of pharmaceuticals and agrochemicals, where the presence and position of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] The precise characterization of such intermediates is a critical first step in any research and development pipeline, ensuring the purity, consistency, and quality of the final product.

The melting point of a crystalline solid is one of its most fundamental physical properties. It serves as a primary indicator of purity and is crucial for identification. A sharp melting range is characteristic of a pure substance, whereas a broad and depressed melting range typically signifies the presence of impurities.[3] Therefore, the accurate determination of the melting point of this compound is not merely an academic exercise but a cornerstone of quality control in its application.

Physicochemical Properties of this compound

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1003709-35-0 | [4] |

| Molecular Formula | C₆H₄Br₂FN | [4][5] |

| Molecular Weight | 268.91 g/mol | [4][5] |

| Predicted Boiling Point | 297.2 ± 35.0 °C at 760 mmHg | [5] |

| Predicted Density | 2.1 ± 0.1 g/cm³ | [5] |

| Predicted Flash Point | 133.5 ± 25.9 °C | [5] |

| Predicted Refractive Index | 1.634 | [5] |

Note: The properties listed above, with the exception of the molecular formula, weight, and CAS number, are predicted values and should be confirmed by experimental analysis.

Contextualizing the Melting Point: A Comparative Analysis

To establish a reasonable expectation for the melting point of this compound, it is instructive to examine the experimentally determined melting points of structurally analogous compounds. The substitution pattern on the aniline ring significantly influences intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, and van der Waals forces), which in turn dictate the melting point.

Table 2: Melting Points of Structurally Related Haloanilines

| Compound | CAS Number | Melting Point (°C) |

| 3-Bromo-4-fluoroaniline | 656-64-4 | 27.0 - 34.0 |

| 4-Bromo-3-fluoroaniline | 656-65-5 | 65 - 68 |

| 3,4-Dibromo-5-fluoroaniline | 1806327-60-5 | Not Available |

The data in Table 2 suggests that the melting point of haloanilines is highly sensitive to the specific arrangement of the halogen substituents. For instance, the shift of the bromine atom from position 3 to 4 in fluoroanilines results in a significant increase in the melting point.[6] This highlights the necessity of empirical determination rather than relying solely on extrapolation.

A Rigorous Protocol for Experimental Melting Point Determination

The following section provides a detailed, self-validating methodology for accurately determining the melting point of a crystalline organic solid such as this compound. This protocol is designed to be compliant with standard laboratory practices and emphasizes the principles of expertise, trustworthiness, and authoritative grounding.

The Foundational Pillar: Instrument Calibration

The trustworthiness of any melting point determination is contingent upon the accurate calibration of the measurement apparatus.[7] Uncalibrated instruments can lead to significant and misleading deviations in experimental results. Calibration ensures that the temperature displayed by the apparatus corresponds accurately to the true temperature of the sample.

Diagram 1: Workflow for Melting Point Apparatus Calibration

Caption: A logical workflow for the calibration of a melting point apparatus.

Step-by-Step Calibration Protocol:

-

Selection of Standards: Choose a minimum of three high-purity, certified melting point standards with melting points that bracket the expected range of the test substance.[8][9] Commonly used standards include benzophenone (47-49°C), acetanilide (113-116°C), and caffeine (235-237°C).[9][10]

-

Instrument Preparation: Ensure the heating block and lens of the apparatus are clean. Verify all electrical connections are secure.

-

Sequential Measurement: Determine the melting point of the reference standards, proceeding from the lowest to the highest melting point.[7]

-

Heating Rate: Employ a slow, consistent heating rate of approximately 1°C per minute as the melting point is approached to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11]

-

Data Recording and Verification: Record the observed melting range for each standard. Compare these values to the certified values provided with the standards. The apparatus is considered calibrated if the observed values are within the specified tolerance (e.g., ±0.5°C) of the certified values.

-

Corrective Action: If the instrument's readings fall outside the acceptable range, it must be clearly labeled as "OUT OF CALIBRATION" and serviced before any further experimental work is conducted.[7]

The Core Experiment: Melting Point Determination

This procedure details the steps for accurately measuring the melting point of a sample of this compound.

Diagram 2: Experimental Workflow for Melting Point Determination

Caption: A step-by-step workflow for determining the melting point of an organic compound.

Step-by-Step Determination Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will depress the melting point.[12]

-

Grind a small amount of the crystalline sample into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer.

-

Firmly pack the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[12] Inconsistent packing can lead to a broad melting range.

-

-

Initial (Rapid) Determination (Optional but Recommended):

-

If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a rate of 10-20°C per minute.[11] This provides a ballpark value.

-

Note the temperature range of melting. Allow the apparatus to cool significantly before proceeding. Use a fresh sample for the precise determination.[12]

-

-

Precise Determination:

-

Place a fresh, packed capillary tube into the calibrated melting point apparatus.

-

Set the starting temperature to at least 15-20°C below the approximate melting point found in the rapid scan.

-

Heat at a slow, controlled rate, ensuring the temperature increases by no more than 1-2°C per minute as the melting point is approached.

-

Record T1: The temperature at which the first droplet of liquid becomes visible.

-

Record T2: The temperature at which the last solid particle melts, and the sample is completely liquid.

-

The melting point is reported as the range from T1 to T2.

-

-

Validation through Repetition:

-

Conduct the measurement in triplicate to ensure reproducibility. The reported melting point ranges should be consistent.

-

Conclusion

The accurate characterization of chemical intermediates is non-negotiable in the fields of pharmaceutical development and scientific research. While a definitive melting point for this compound is not yet established in the public domain, this guide provides the necessary framework for its determination. By adhering to a protocol founded on meticulous instrument calibration and a systematic, validated experimental procedure, researchers can confidently establish the melting point of this and other critical compounds. This ensures data integrity, supports the synthesis of high-purity materials, and ultimately contributes to the advancement of chemical and pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-4-fluoroaniline, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 8. mt.com [mt.com]

- 9. reagecon.com [reagecon.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide for Researchers and Drug Development Professionals

Subject: The Acid Dissociation Constant (pKa) of 3,5-Dibromo-4-fluoroaniline

This document serves as an in-depth technical guide on the pKa of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this critical physicochemical parameter. We will explore the theoretical underpinnings governing its value, provide detailed protocols for its experimental determination, and analyze its profound implications in medicinal chemistry and beyond.

The Foundational Role of pKa in Molecular Science

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a specific solvent. For an amine like this compound, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid, the anilinium ion. This value is paramount as it dictates the degree of ionization at any given pH. The ionization state, in turn, governs a cascade of crucial properties including aqueous solubility, lipophilicity, membrane permeability, and protein binding.[1] An accurate determination of a molecule's pKa is therefore a cornerstone of predictive modeling in drug discovery and materials science.[1]

Theoretical Analysis: Factors Influencing the pKa of this compound

The basicity of the nitrogen atom in aniline (pKa of conjugate acid ≈ 4.6) is dramatically altered by substituents on the aromatic ring.[2][3] In this compound, the three halogen atoms exert powerful electronic effects that significantly reduce the basicity of the amino group.

-

Inductive Effect (-I): As highly electronegative elements, both bromine and fluorine pull electron density away from the aromatic ring through the sigma bonds. This strong electron-withdrawing inductive effect decreases the electron density on the nitrogen atom, making its lone pair less available to accept a proton. This destabilizes the positively charged conjugate acid, shifting the equilibrium away from the protonated form and resulting in a lower pKa (stronger conjugate acid, weaker base).[4]

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, which would typically increase the basicity of the amino group. However, for halogens, the inductive effect is significantly stronger and dominates the overall electronic influence.

The cumulative impact of two bromine atoms and a fluorine atom is a profound reduction in the basicity of the aniline nitrogen. While no experimental value is readily available in the cited literature, the pKa of 3,5-dibromoaniline is predicted to be 2.45.[5] The addition of the highly electronegative fluorine atom at the 4-position is expected to lower this value even further. Computational tools predict the pKa of this compound to be approximately 1.10 . This extremely low value highlights the powerful electron-withdrawing nature of the tri-halogen substitution pattern.

Experimental Determination of pKa: A Validated Protocol

For compounds with low water solubility or those requiring high precision, potentiometric titration is a robust and widely adopted method for pKa determination.[6]

Workflow for Potentiometric pKa Determination

The following diagram outlines the logical flow of an experiment to determine the pKa of a weakly basic compound like this compound.

Caption: Experimental workflow for potentiometric pKa determination.

Step-by-Step Methodology

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials & Equipment:

-

This compound

-

Methanol or other suitable co-solvent, ACS Grade

-

Deionized water (≥18 MΩ·cm)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standard pH Buffers (4.00, 7.00, 10.00)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a Class A 10 mL burette

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

System Calibration: Calibrate the pH meter using the standard buffers. Ensure a linear response (slope > 98%).

-

Analyte Preparation: Accurately weigh a sample of this compound to prepare a solution of approximately 1-5 mM. Dissolve the compound in a minimal amount of co-solvent before diluting with deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[7]

-

Titration Execution:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C).

-